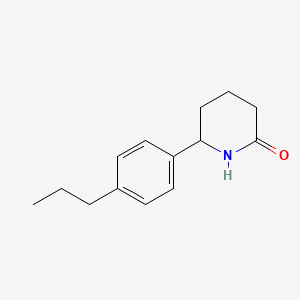

6-(4-Propylphenyl)piperidin-2-one

Beschreibung

6-(4-Propylphenyl)piperidin-2-one is a piperidinone derivative featuring a 4-propylphenyl substituent at the 6-position of the heterocyclic ring. The propyl group introduces hydrophobicity, which may influence solubility and pharmacokinetic properties compared to polar substituents like methoxy or propargyl groups.

Eigenschaften

Molekularformel |

C14H19NO |

|---|---|

Molekulargewicht |

217.31 g/mol |

IUPAC-Name |

6-(4-propylphenyl)piperidin-2-one |

InChI |

InChI=1S/C14H19NO/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15-13/h7-10,13H,2-6H2,1H3,(H,15,16) |

InChI-Schlüssel |

BGZCUEFILAXCBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC=C(C=C1)C2CCCC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Propylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates . The reaction conditions often involve the use of tris(trimethylsilyl)silane instead of tributyltin hydride to enhance diastereoselectivity .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including 6-(4-Propylphenyl)piperidin-2-one, often involve hydrogenation, cyclization, and cycloaddition reactions . These methods are designed to be cost-effective and scalable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Propylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like sodium chlorite under mild conditions.

Reduction: Reduction reactions can be performed using hydrogenation techniques with metal catalysts.

Substitution: Substitution reactions often involve the use of primary amines and diols.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, metal catalysts for hydrogenation, and primary amines for substitution reactions .

Major Products

The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

6-(4-Propylphenyl)piperidin-2-one has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(4-Propylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for cancer cell survival and proliferation . The compound may also inhibit cell migration and induce cell cycle arrest, leading to apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

6-(4-Methoxyphenyl)piperidin-2-one

- Structure : A methoxy group replaces the propyl substituent at the para position of the phenyl ring.

- Properties: Molecular weight: 205.25 g/mol Purity: ≥95% (HPLC) Applications: Potential intermediate in drug discovery, though biological data are unavailable in the evidence.

6-(Prop-2-ynyl)piperidin-2-one

- Structure : A propargyl group replaces the 4-propylphenyl moiety.

- Synthesis : Synthesized via Li-naphthalenide-mediated alkylation of N-tosyl carbamates (87% yield) .

- Properties :

- Yield: 87% (column chromatography)

- Physical state: Yellow solid

- Key Differences : The propargyl group introduces a reactive alkyne, enabling click chemistry or further functionalization. This contrasts with the inert propyl chain in 6-(4-Propylphenyl)piperidin-2-one.

4-(2-Methoxyphenyl)piperidin-2-one

- Structure : Methoxy substitution at the ortho position of the phenyl ring, attached to the 4-position of piperidin-2-one.

- Synthesis : Prepared via Pd/C-catalyzed hydrogenation (52% yield) .

- Key Differences : Positional isomerism (4- vs. 6-substitution) and ortho-methoxy steric effects may alter receptor binding or metabolic stability compared to para-substituted analogs.

Comparative Data Table

*Calculated based on formula C₈H₁₁NO.

Research Findings and Implications

- Synthetic Efficiency : Propargyl derivatives (87% yield) outperform methoxyphenyl analogs (52% yield) , suggesting substituent-dependent reaction optimizations.

- Hydrophobic Groups (e.g., propyl): May improve membrane permeability but reduce aqueous solubility. Reactive Moieties (e.g., propargyl): Enable modular derivatization for targeted drug delivery or probe development.

- Structural-Activity Relationships (SAR) : Positional isomerism (4- vs. 6-substitution) and steric effects (ortho vs. para) critically influence molecular interactions, though biological data remain sparse in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.